2-Bromo-1-[2-bromo-3-(trifluoromethyl)phenyl]ethanone
Description
2-Bromo-1-[2-bromo-3-(trifluoromethyl)phenyl]ethanone is an organic compound with the molecular formula C9H6BrF3O. It is characterized by the presence of bromine and trifluoromethyl groups attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
2-bromo-1-[2-bromo-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2F3O/c10-4-7(15)5-2-1-3-6(8(5)11)9(12,13)14/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGFLNHBROTDSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Br)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2F3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.94 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[2-bromo-3-(trifluoromethyl)phenyl]ethanone typically involves the bromination of 1-(3-(trifluoromethyl)phenyl)ethanone. The process includes the following steps :
Starting Material: 1-(3-(trifluoromethyl)phenyl)ethanone.
Reagents: Sodium bromate, sodium bromide, and carbon tetrachloride.
Reaction Conditions: The reaction mixture is heated to reflux while slowly adding diluted sulfuric acid. The reaction is monitored using gas chromatography.
Purification: The crude product is purified by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[2-bromo-3-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted phenyl ethanones.
Oxidation: Formation of trifluoromethylbenzoic acid.
Reduction: Formation of trifluoromethylphenylethanol.
Scientific Research Applications
2-Bromo-1-[2-bromo-3-(trifluoromethyl)phenyl]ethanone is widely used in scientific research due to its unique chemical properties :
Chemistry: As an intermediate in the synthesis of various organic compounds.
Biology: Used in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with antifungal and antibacterial properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[2-bromo-3-(trifluoromethyl)phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity, leading to effective inhibition or activation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone: Similar structure but lacks the additional bromine atom.
2-Bromo-1-(2-(trifluoromethyl)phenyl)ethanone: Similar structure with the trifluoromethyl group in a different position.
Uniqueness
2-Bromo-1-[2-bromo-3-(trifluoromethyl)phenyl]ethanone is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound in various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
